aluminum;N,N-dimethylethanamine

Catalog No.
S762292
CAS No.
124330-23-0
M.F
C4H11AlN
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
aluminum;N,N-dimethylethanamine

CAS Number

124330-23-0

Product Name

aluminum;N,N-dimethylethanamine

Molecular Formula

C4H11AlN

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;

InChI Key

JFULSLYTSZPADJ-UHFFFAOYSA-N

SMILES

CCN(C)C.[Al]

Canonical SMILES

CCN(C)C.[Al]

The exact mass of the compound Alane-dimethylethylamine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylethylamine alane (DMEAA, CAS 124330-23-0) is a premium, liquid-phase organometallic precursor engineered for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ultra-high-purity aluminum and aluminum nitride films. Unlike traditional alkylaluminum compounds, DMEAA consists of an alane (AlH3) core stabilized by a dative bond to dimethylethylamine, completely eliminating direct aluminum-carbon (Al-C) bonds from its molecular structure [1]. Operating as a highly volatile liquid with a room-temperature vapor pressure of approximately 1.5 Torr, it provides exceptional mass transport stability and low-temperature dissociation capabilities [2]. For procurement teams and process engineers, DMEAA represents the benchmark precursor when thermal budgets are strictly limited and carbon contamination must be driven below the detection limits of standard analytical techniques.

Substituting DMEAA with more common, lower-cost alternatives introduces severe process and quality penalties that directly impact manufacturing yields. Defaulting to the industry-standard trimethylaluminum (TMA) forces the cleavage of strong Al-C bonds during deposition, which inevitably incorporates carbon impurities into the film, degrading electrical conductivity and optical transparency [1]. Attempting to avoid carbon by substituting with trimethylamine alane (TMAA)—a closely related carbon-free analog—fails in high-volume manufacturing because TMAA is a solid at room temperature; its sublimation causes variable surface area, fluctuating vapor delivery, and bubbler clogging [2]. Similarly, utilizing triisobutylaluminum (TIBA) to reduce carbon requires managing an impractically low vapor pressure (~0.01 Torr), necessitating aggressive line heating that risks premature precursor decomposition [2]. DMEAA is uniquely non-interchangeable because it is the only precursor in its class that simultaneously delivers zero Al-C bonds, high volatility, and a stable liquid state.

Elimination of Carbon Contamination via Al-C Bond Absence

The primary driver for procuring DMEAA over standard alkylaluminums is its ability to deposit carbon-free films. Because DMEAA relies on a dative amine-alane coordination rather than covalent Al-C bonds, it avoids the carbon incorporation inherent to Trimethylaluminum (TMA) decomposition. Comparative deposition studies show that while TMA leaves significant carbon residues, DMEAA yields ultra-high-purity aluminum and aluminum nitride films with carbon levels frequently below the detection limits of Auger Electron Spectroscopy (AES) [1].

Evidence DimensionCarbon impurity concentration in deposited films
Target Compound DataDMEAA: Below AES detection limits (virtually carbon-free)
Comparator Or BaselineTMA: Significant carbon incorporation (>10^17 cm^-3)
Quantified DifferenceOrders of magnitude reduction in carbon impurities
ConditionsMOCVD / ALD growth of Al or AlN films

Critical for semiconductor and optoelectronic procurement where carbon impurities degrade electrical conductivity and optical transparency.

Mass Transport Stability: Liquid vs. Solid Precursor

For industrial CVD/ALD, constant precursor flux is mandatory to ensure wafer-to-wafer reproducibility. DMEAA is a liquid at room temperature with a vapor pressure of approximately 1.5 Torr, ensuring a stable and reproducible molar flow. In contrast, its closest chemical analog, Trimethylamine alane (TMAA), is a solid at room temperature. Solid TMAA suffers from changing surface area during sublimation, leading to fluctuating vapor delivery and potential particle entrainment in the delivery lines [1].

Evidence DimensionPhysical state and vapor delivery stability at 25 °C
Target Compound DataDMEAA: Liquid state, constant surface area, stable flux
Comparator Or BaselineTMAA: Solid state, variable sublimation rate, prone to flux drift
Quantified DifferenceAbsolute elimination of solid-state sublimation drift
ConditionsStandard industrial bubbler delivery at 25 °C

Procurement engineers specify liquid DMEAA over solid TMAA to prevent process drift, reduce tool downtime, and eliminate bubbler clogging.

Vapor Pressure Superiority over Alternative Low-Carbon Precursors

While Triisobutylaluminum (TIBA) is another liquid precursor used to reduce carbon contamination via beta-hydride elimination, it suffers from extremely low volatility. DMEAA exhibits a room-temperature vapor pressure of ~1.5 Torr, which is approximately 150 times higher than TIBA's 0.01 Torr. This allows DMEAA to be delivered efficiently without the aggressive bubbler and delivery line heating required for TIBA, which often causes premature thermal degradation and particle generation before reaching the reaction chamber [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound DataDMEAA: ~1.5 Torr
Comparator Or BaselineTIBA: ~0.01 Torr
Quantified Difference~150x higher vapor pressure for DMEAA
ConditionsStandard temperature and pressure (25 °C)

High volatility simplifies gas delivery hardware requirements and prevents premature precursor decomposition in heated delivery lines.

Low-Temperature Deposition Capability for Thermal Budget Control

The relatively weak dative bond in DMEAA allows it to dissociate at much lower temperatures than standard alkylaluminums. DMEAA enables the deposition of highly conductive aluminum metal films at substrate temperatures as low as 100–150 °C. In contrast, TMA and other alkyl precursors typically require significantly higher thermal budgets (>250 °C) to break the Al-C bonds, making them incompatible with temperature-sensitive substrates like polyethylene terephthalate (PET) or advanced low-k dielectrics [1].

Evidence DimensionMinimum effective deposition temperature for Al metal
Target Compound DataDMEAA: 100–150 °C
Comparator Or BaselineStandard alkylaluminums (e.g., TMA): >250–300 °C
Quantified Difference>100 °C reduction in thermal budget
ConditionsLow-pressure MOCVD / MOD on flexible or temperature-sensitive substrates

Allows buyers to specify this precursor for advanced packaging and flexible electronics where high processing temperatures would destroy the substrate.

High-Purity Aluminum Interconnects in Microelectronics

Directly leveraging DMEAA's lack of Al-C bonds and high volatility, this precursor is the optimal choice for depositing carbon-free aluminum via CVD, ensuring low electrical resistivity and excellent step coverage in deep-submicron via holes [1].

Low-Temperature Growth of Aluminum Nitride (AlN)

Utilizing DMEAA with ammonia in ALD/MOCVD allows for the growth of AlN dielectric or piezoelectric layers at reduced thermal budgets, preventing thermal degradation of underlying CMOS structures while maintaining carbon-free purity [2].

Metallization on Flexible Polymeric Substrates

Capitalizing on DMEAA's low decomposition temperature (100–150 °C), manufacturers can deposit highly conductive aluminum coatings on temperature-sensitive plastics like PET without inducing thermal damage or warping [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

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